molecular formula C6H9NO3 B8188766 2-Dimethoxymethyl-oxazole

2-Dimethoxymethyl-oxazole

Cat. No.: B8188766
M. Wt: 143.14 g/mol
InChI Key: MRQUUNWNDMLTGK-UHFFFAOYSA-N
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Description

2-Dimethoxymethyl-oxazole is a heterocyclic organic compound with the molecular formula C6H9NO3. It features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethoxymethyl-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs Deoxo-Fluor® as a fluorinating reagent at room temperature, resulting in the formation of oxazolines, which are then oxidized to oxazoles using manganese dioxide . Another approach involves the van Leusen oxazole synthesis, which uses tosylmethylisocyanides (TosMICs) under basic conditions to form the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved safety profiles and higher purity of the final product. The use of packed reactors containing commercial manganese dioxide for the oxidation step is a notable example .

Mechanism of Action

The mechanism of action of 2-Dimethoxymethyl-oxazole involves its interaction with various molecular targets and pathways. The oxazole ring can engage in non-covalent interactions with receptors and enzymes, leading to modulation of their activity. This compound’s ability to bind to a wide spectrum of biological targets makes it a valuable scaffold in drug discovery .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(dimethoxymethyl)-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-8-6(9-2)5-7-3-4-10-5/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQUUNWNDMLTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC=CO1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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